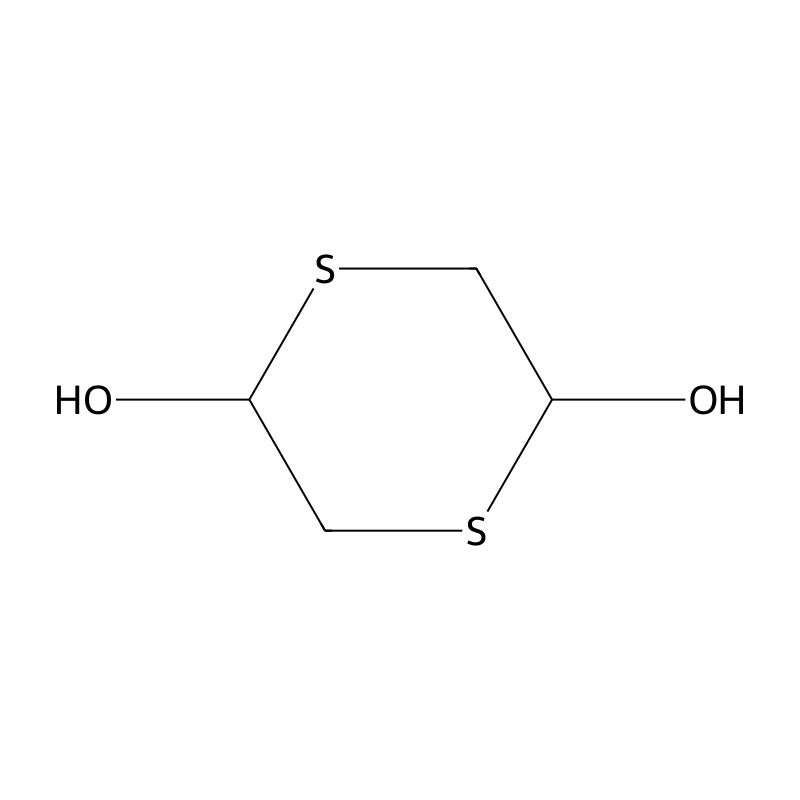

1,4-Dithiane-2,5-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Thiophene Derivatives

Application Summary: 1,4-Dithiane-2,5-diol is used in the synthesis of thiophene derivatives, which exhibited promising antagonistic activity against p53-Mdm2 interaction.

Use as a Biocontrol Agent Against Retrovirus Replication

Scientific Field: Virology

Application Summary: 1,4-Dithiane derivative was used as NCP7 (nucleocapsid Protein) zinc finger targeted agent against retrovirus replication.

Results: The 1,4-Dithiane derivative showed potential as a targeted agent against retrovirus replication.

Use in Producing Polymerisable Compositions

Application Summary: 1,4-Dithiane-2,5-diol is used in producing polymerisable compositions.

Results: The polymerisable compositions produced are used in various applications.

Use in Synthesizing Polymers for Use in Photoresist Formulation for 193nm Immersion Lithography

Application Summary: 1,4-Dithiane-2,5-diol is used as a monomer in synthesizing polymers for use in photoresist formulation for 193nm Immersion lithography.

Results: The synthesized polymers are used in photoresist formulation for 193nm Immersion lithography.

Use in Light Fast Polyurethane Composition

Application Summary: 1,4-Dithiane-2,5-diol is used in light fast polyurethane composition that possess high light resistance, visual properties and high heat shape retention with wide application.

Use as a Source of Sulphur for Microbial Desulphurization

Scientific Field: Environmental Science

Results: It has been used effectively as a source of sulphur for microbial desulphurization.

1,4-Dithiane-2,5-diol is a sulfur-containing organic compound characterized by its unique structure, which includes two thiol groups and two hydroxyl groups. Its molecular formula is , and it is recognized for its versatility in organic synthesis, particularly in the formation of various sulfur-containing heterocycles. The compound is typically synthesized as a white crystalline solid and is soluble in polar solvents, making it a useful reagent in various

- Cleavage Reaction: This compound can undergo cleavage to yield mercaptoacetaldehyde, which is a key intermediate in many synthetic pathways .

- Cycloaddition Reactions: It has been shown to react with azomethine imines through a diastereoselective [3 + 3] cycloaddition reaction, facilitated by catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) .

- Synthesis of Thiophenes: 1,4-Dithiane-2,5-diol serves as a synthon for synthesizing thiophenes via various methods including Gewald reactions and heterocyclization processes .

While specific biological activities of 1,4-dithiane-2,5-diol are not extensively documented, its derivatives and related compounds have been studied for their potential pharmacological properties. For example, sulfur-containing compounds often exhibit antioxidant and antimicrobial activities. The ability of 1,4-dithiane-2,5-diol to form reactive intermediates suggests it may play a role in biological systems or could be explored in drug discovery contexts .

Several methods have been developed for synthesizing 1,4-dithiane-2,5-diol:

- Direct Synthesis: The compound can be synthesized through the reaction of appropriate thiols with aldehydes or ketones under acidic or basic conditions.

- From Dithiane Precursors: It can be derived from dithiane precursors through hydrolysis or oxidation processes that introduce hydroxyl groups to the dithiane structure .

- Tandem Reactions: Recent studies have highlighted the use of tandem reactions involving mercaptoacetaldehyde generated from 1,4-dithiane-2,5-diol to form functionalized tetrahydrothiophenes .

1,4-Dithiane-2,5-diol has numerous applications in organic chemistry:

- Synthesis of Heterocycles: It is widely used as a building block for synthesizing various sulfur-containing heterocycles such as thiophenes and tetrahydrothiophenes.

- Reagent in Organic Synthesis: Its ability to generate reactive intermediates makes it valuable in multiple synthetic pathways aimed at producing complex organic molecules.

- Potential Pharmaceutical

Research on the interactions of 1,4-dithiane-2,5-diol primarily focuses on its reactivity with electrophiles and nucleophiles. Studies have shown that the compound can effectively participate in nucleophilic substitution reactions and cycloaddition reactions when paired with suitable partners such as azomethine imines or electrophilic alkenes. These interactions are crucial for understanding its role as a synthon in organic synthesis .

Several compounds share structural similarities with 1,4-dithiane-2,5-diol but differ in their functional groups or reactivity patterns:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Dithiane | C4H8S2 | Contains only sulfur atoms without hydroxyls |

| 1,3-Dithiolane | C4H8S2 | Cyclic structure; less versatile than dithiane |

| 1,3-Dithiolane-2-thione | C4H6S3 | Contains thione instead of hydroxyls |

| Mercaptoacetaldehyde | C3H6OS | Direct product from cleavage; key intermediate |

1,4-Dithiane-2,5-diol's unique combination of hydroxyl and thiol groups enhances its reactivity and versatility compared to these similar compounds. Its ability to participate in diverse chemical transformations makes it an attractive target for research and application in synthetic organic chemistry.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (95.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (99.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (95.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index